Trestolone

Description

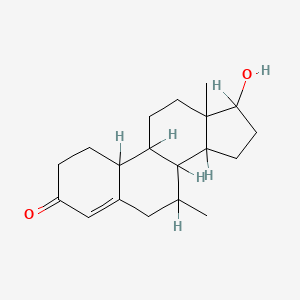

structure given in first source; RN given refers to (7alpha,17beta)-isomer

See also: this compound Acetate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGQGNQWBLYHPE-CFUSNLFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863270 | |

| Record name | Trestolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3764-87-2 | |

| Record name | MENT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trestolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trestolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trestolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17 beta-Hydroxy-7 alpha-methylestr-4-en-3-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRESTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P3287I94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of 7α-methyl-19-nortestosterone (Trestolone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7α-methyl-19-nortestosterone, also known as MENT or trestolone, is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1] Its unique chemical structure, featuring a methyl group at the 7α position of the nandrolone (19-nortestosterone) backbone, confers distinct pharmacological properties. Notably, this compound is a potent agonist of the androgen receptor (AR) and also exhibits progestogenic activity.[2][3] Unlike testosterone, it is not a substrate for 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT), which is implicated in conditions such as benign prostatic hyperplasia. However, this compound can be aromatized to 7α-methylestradiol.

This technical guide provides a comprehensive overview of two prominent chemical synthesis pathways for 7α-methyl-19-nortestosterone, complete with detailed experimental protocols and quantitative data. Additionally, it elucidates the primary signaling pathway through which this compound exerts its biological effects.

Chemical Synthesis Pathways

Two principal synthetic routes for the preparation of 7α-methyl-19-nortestosterone are detailed below. The first pathway commences with 19-nortestosterone and proceeds through a diene intermediate, while the second utilizes 6-dehydro-19-nortestosterone acetate as the starting material.

Pathway 1: Synthesis from 19-Nortestosterone via a Dienone Intermediate

This pathway involves the initial conversion of 19-nortestosterone to an activated dienone intermediate, followed by a stereoselective 1,6-conjugate addition of a methyl group.

Experimental Protocol:

Step 1: Synthesis of 17β-acetoxy-4,6-estradien-3-one from 19-nortestosterone

A detailed experimental protocol for this specific transformation with quantitative data was not fully available in the consulted literature. However, the general procedure involves the protection of the 17β-hydroxyl group, typically as an acetate, followed by dehydrogenation to introduce the C6-C7 double bond. Reagents such as chloranil or N-bromosuccinimide (NBS) followed by dehydrobromination are commonly employed for such transformations.

Step 2: 1,6-Conjugate Addition of a Methyl Group to 17β-acetoxy-4,6-estradien-3-one

The introduction of the 7α-methyl group is achieved via a copper-catalyzed 1,6-conjugate addition of a methyl organometallic reagent.

-

Reaction: To a solution of 17β-acetoxy-4,6-estradien-3-one in a suitable aprotic solvent such as tetrahydrofuran (THF), a copper(I) salt (e.g., copper(I) iodide or copper(I) chloride) is added as a catalyst. The mixture is cooled to a low temperature (typically between -78 °C and 0 °C). A methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, is then added dropwise. The reaction is stirred at low temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7α-methyl-19-nortestosterone acetate.

-

Hydrolysis (if necessary): If the final product desired is this compound and not its acetate prodrug, the acetate group at the 17β-position is hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol).

This synthetic route has been reported to yield the desired 7α-methyl isomer in high stereoselectivity and with an overall yield of over 60% from the dienone intermediate.

Pathway 2: Synthesis from 6-dehydro-19-nortestosterone Acetate

This pathway offers a more direct route to this compound acetate, starting from a commercially available or readily synthesized precursor.

Experimental Protocol:

This detailed protocol is based on a patented synthesis of this compound acetate.

-

Reaction Setup: In a suitable reaction vessel, charge tetrahydrofuran (THF), 6-dehydro-19-nortestosterone acetate, and anhydrous copper(II) acetate. Stir the resulting slurry and cool to a temperature between -45°C and -35°C.

-

Addition of Grignard Reagent: Slowly add a solution of methylmagnesium chloride in THF to the cooled slurry, maintaining the temperature between -45°C and -35°C over a minimum of three hours.

-

Reaction Monitoring and Quenching: After the addition is complete, continue to stir the reaction mixture at -45°C to -35°C and monitor its progress by HPLC. Once the reaction is deemed complete, quench the reaction by adding 37% hydrochloric acid, ensuring the temperature remains below 10°C. Maintain this temperature for 30 minutes.

-

Work-up and Extraction: Slowly add water to the mixture, followed by heptane. Allow the mixture to warm to ambient temperature. Separate the aqueous layer and extract the product with heptane.

-

Purification and Crystallization: Wash the combined organic extracts with a 25% ammonium hydroxide solution and then with purified water. Distill the solvent under atmospheric pressure until the volume is reduced to approximately three times the initial weight of the starting material. Add tert-butyl methyl ether and cool the mixture to induce crystallization of the product.

-

Isolation: Isolate the product by filtration and dry at 40-50°C.

This process has been reported to yield this compound acetate with a 78% yield.

Quantitative Data Summary

| Parameter | Pathway 1 (from 19-Nortestosterone) | Pathway 2 (from 6-dehydro-19-nortestosterone Acetate) |

| Starting Material | 19-Nortestosterone | 6-dehydro-19-nortestosterone Acetate |

| Key Intermediate | 17β-acetoxy-4,6-estradien-3-one | Not Applicable |

| Methylating Agent | Methyl Grignard Reagent (e.g., CH₃MgBr) | Methylmagnesium Chloride |

| Catalyst | Copper(I) Salt (e.g., CuI, CuCl) | Copper(II) Acetate |

| Overall Yield | >60% from the dienone intermediate | 78% |

Signaling Pathway of 7α-methyl-19-nortestosterone

This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.

Mechanism of Action:

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor.

-

Dissociation of Chaperone Proteins: In its inactive state, the AR is complexed with heat shock proteins (HSPs). The binding of this compound causes the dissociation of these chaperone proteins.

-

Dimerization and Nuclear Translocation: The activated AR-ligand complex then dimerizes and translocates into the nucleus.

-

Binding to Androgen Response Elements (AREs): Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.

-

Recruitment of Co-regulators and Gene Transcription: The binding of the AR dimer to AREs facilitates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes, leading to the physiological effects associated with androgens.

Visualizations

Synthesis Pathway 1: From 19-Nortestosterone

Caption: Synthesis of this compound from 19-Nortestosterone.

Synthesis Pathway 2: From 6-dehydro-19-nortestosterone Acetate

Caption: Synthesis of this compound Acetate from its 6-dehydro precursor.

Androgen Receptor Signaling Pathway for this compound

Caption: this compound-mediated Androgen Receptor signaling.

References

- 1. Synthesis of 19-nortestosterone acetate-4-C14 and 17 beta-estradiol-4-C14; isolation of a hydroxylated intermediate or side product in the Corynebacterium simplex aromatization of 19-norestosterone acetate-4-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone are not converted to aromatic A-ring products in the presence of recombinant human aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Trestolone: A Technical Guide for Researchers

An In-depth Examination of Trestolone as a Potent Androgen Receptor Agonist

Introduction

This compound, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1] Its unique pharmacological profile, characterized by high anabolic potency and a reduced propensity for certain androgenic side effects, stems from its specific interactions with the androgen receptor (AR). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action as an AR agonist, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action: A Potent Androgen Receptor Agonist

This compound exerts its biological effects primarily by acting as a potent agonist of the androgen receptor.[1] Upon entering the cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately leads to the anabolic and androgenic effects observed with this compound administration.

A key feature of this compound is its resistance to 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT).[1] This characteristic is significant because DHT is associated with a higher incidence of androgenic side effects such as benign prostatic hyperplasia and male pattern baldness. By avoiding this conversion, this compound exhibits a more favorable anabolic-to-androgenic ratio compared to testosterone.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamics of this compound, providing a comparative perspective against testosterone.

Table 1: In Vitro Androgen Receptor Binding and Transactivation

| Compound | Relative Binding Affinity (%) | Potency in AR Transactivation |

| This compound (MENT) | High | ~10 times more potent than Testosterone |

| Testosterone | 100 (Reference) | 1 (Reference) |

Note: Specific Ki and EC50 values for this compound are not consistently reported in publicly available literature. The data presented reflects relative potencies from comparative studies.

Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay in Rats)

| Compound | Anabolic Potency (Levator Ani Muscle) | Androgenic Potency (Ventral Prostate) | Anabolic:Androgenic Ratio |

| This compound (MENT) | ~10 times more potent than Testosterone | ~4 times more potent than Testosterone | 2300:650 |

| Testosterone | 1 (Reference) | 1 (Reference) | 100:100 |

Table 3: In Vivo Gonadotropin Suppression in Rats

| Compound | Potency in Suppressing Gonadotropins |

| This compound (MENT) | ~12 times more potent than Testosterone |

| Testosterone | 1 (Reference) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of pharmacodynamic data. The following sections outline representative protocols for assessing the AR agonist activity of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

This compound (test compound)

-

Testosterone (reference compound)

-

Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation fluid and counter

Procedure:

-

Prepare rat ventral prostate cytosol as the source of the androgen receptor.

-

In a multi-well plate, add a fixed concentration of [³H]-R1881 to each well.

-

Add increasing concentrations of unlabeled this compound or the reference compound (Testosterone) to the wells.

-

Add the cytosol preparation to each well to initiate the binding reaction.

-

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration.

-

Determine the IC50 (concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (dissociation constant) for this compound using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.

Materials:

-

A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase).

-

A transfection reagent.

-

This compound (test compound)

-

Dihydrotestosterone (DHT) as a positive control.

-

Cell culture medium and reagents.

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the AR expression vector and the reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period (e.g., 24 hours), replace the medium with a medium containing increasing concentrations of this compound or the positive control (DHT).

-

Incubate the cells for another 24 hours to allow for AR activation and reporter gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This in vivo assay in castrated rats is the gold standard for assessing the anabolic and androgenic properties of a compound.

Animals and Housing:

-

Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).

-

Animals should be housed in a controlled environment with a standard diet and water ad libitum.

Procedure:

-

Rats are castrated at approximately 21 days of age.

-

After a post-castration period of 7-10 days, the animals are randomly assigned to treatment groups.

-

Administer this compound or a reference androgen (e.g., testosterone propionate) daily for 7-10 consecutive days. The route of administration can be subcutaneous or intramuscular injection. A vehicle control group should also be included.

-

On the day after the last dose, the animals are euthanized.

-

Carefully dissect and weigh the following androgen-sensitive tissues:

-

Anabolic indicator: Levator ani muscle.[3]

-

Androgenic indicators: Ventral prostate and seminal vesicles.

-

-

Calculate the mean tissue weights for each treatment group.

-

Compare the tissue weights of the this compound-treated groups to the vehicle control and reference androgen groups to determine the anabolic and androgenic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

Conclusion

This compound is a potent androgen receptor agonist with a distinct pharmacodynamic profile that makes it a subject of considerable research interest. Its high anabolic potency, coupled with a reduced androgenic potential due to its resistance to 5α-reduction, positions it as a promising candidate for various clinical applications. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound. The continued investigation into its specific molecular interactions and long-term effects will be crucial in fully characterizing its role in medicine.

References

Trestolone (MENT): A Technical Guide on its Progestogenic Activity and Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen and progestin that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1][2] Its unique pharmacological profile, characterized by strong anabolic and androgenic effects coupled with significant progestogenic activity, sets it apart from other synthetic androgens. This technical guide provides an in-depth analysis of the progestogenic activity of this compound, its interaction with the progesterone and androgen receptors, and the implications of these interactions for its therapeutic use and side effect profile.

Receptor Binding and Activity

This compound exerts its physiological effects by binding to and activating both the androgen receptor (AR) and the progesterone receptor (PR).[1]

Quantitative Analysis of Receptor Binding and Potency

| Compound | Receptor | Relative Binding Affinity/Potency | Reference |

| This compound (MENT) | Progesterone Receptor (PR) | Comparable to Progesterone | [3] |

| This compound (MENT) | Progesterone Receptor (PR) | As efficient as Progesterone in activating PR-mediated reporter gene expression | [4] |

| This compound (MENT) | Androgen Receptor (AR) | 10 times more potent than Testosterone and Dihydrotestosterone in activating AR-driven gene expression | |

| This compound (MENT) | - | Anabolic:Androgenic Ratio of 2300:650 |

Table 1: Receptor Binding and Potency of this compound (MENT)

Experimental Protocols

The determination of receptor binding affinity and functional activity is crucial for characterizing the pharmacological profile of compounds like this compound. The following are detailed methodologies for key experiments used in such evaluations.

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the progesterone receptor, which can be used to calculate the inhibitory constant (Ki).

Materials:

-

Purified human progesterone receptor (PR) ligand-binding domain (LBD)

-

Radiolabeled progesterone ligand (e.g., [³H]-Progesterone)

-

Test compound (this compound) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

-

Scintillation vials and scintillation fluid

-

Filter plates and filtration apparatus

-

Scintillation counter

Procedure:

-

A constant concentration of purified PR-LBD is incubated with a fixed concentration of the radiolabeled progesterone ligand.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand using a filtration method (e.g., passing the mixture through a filter plate that retains the receptor-ligand complex).

-

The filters are washed to remove any unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Workflow for Progesterone Receptor Competitive Binding Assay.

This assay is similar to the PR binding assay but utilizes components specific to the androgen receptor.

Objective: To determine the IC50 and Ki of this compound for the androgen receptor.

Materials:

-

Purified human androgen receptor (AR) ligand-binding domain (LBD)

-

Radiolabeled androgen ligand (e.g., [³H]-Mibolerone or [³H]-R1881)

-

Test compound (this compound) at various concentrations

-

Assay buffer

-

Scintillation vials and scintillation fluid

-

Filter plates and filtration apparatus

-

Scintillation counter

Procedure: The procedure is analogous to the progesterone receptor binding assay, with the substitution of AR-LBD and a radiolabeled androgen ligand. The same steps of incubation, separation, quantification, and data analysis are followed to determine the IC50 and Ki values of this compound for the androgen receptor.

Workflow for Androgen Receptor Competitive Binding Assay.

Signaling Pathways

Upon binding to its respective receptors, this compound initiates a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function.

Progesterone Receptor Signaling

This compound, acting as a progesterone receptor agonist, can activate both genomic and non-genomic signaling pathways.

-

Genomic Pathway: In the classical genomic pathway, this compound binds to the PR in the cytoplasm, causing the dissociation of heat shock proteins. The activated this compound-PR complex then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes.

-

Non-Genomic Pathway: this compound can also initiate rapid, non-genomic signaling by interacting with membrane-associated PRs. This can lead to the activation of intracellular signaling cascades, such as the Src/Ras/MAPK pathway, influencing cellular processes independently of gene transcription.

This compound-activated Progesterone Receptor signaling pathways.

Androgen Receptor Signaling

As a potent androgen, this compound activates the androgen receptor through similar genomic and non-genomic mechanisms.

-

Genomic Pathway: this compound binds to the AR in the cytoplasm, inducing a conformational change and dissociation from chaperone proteins. The this compound-AR complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway is responsible for the anabolic and androgenic effects of this compound.

-

Non-Genomic Pathway: Similar to its action on the PR, this compound can also elicit rapid cellular responses through membrane-associated ARs, activating second messenger systems and kinase cascades.

This compound-activated Androgen Receptor signaling pathways.

Implications of Progestogenic Activity

The significant progestogenic activity of this compound has several important implications for its therapeutic use and potential side effects.

Contribution to Contraceptive Efficacy

The progestogenic activity of this compound contributes to its efficacy as a male contraceptive by potently suppressing the release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This suppression leads to a reduction in intratesticular testosterone and disrupts spermatogenesis.

Potential for Gynecomastia

Gynecomastia, the benign proliferation of male breast glandular tissue, is a potential side effect of this compound use. The underlying cause of gynecomastia is an imbalance in the estrogen-to-androgen ratio, with a relative excess of estrogenic activity.

The progestogenic activity of this compound can contribute to this imbalance through several proposed mechanisms:

-

Enhancement of Estrogenic Effects: Progesterone has been suggested to enhance the proliferative effects of estrogens on breast tissue. By acting as a potent progestin, this compound may sensitize the breast tissue to the effects of its aromatized metabolite, 7α-methylestradiol.

-

Indirect Effects on Hormone Balance: While androgens generally inhibit breast tissue growth, the potent progestogenic activity of this compound might alter the local hormonal milieu within the breast tissue, potentially shifting the balance towards a more estrogenic environment.

-

Interaction with Prolactin Signaling: There is evidence of cross-talk between progesterone and prolactin receptor signaling pathways. While the direct role of prolactin in gynecomastia is debated, alterations in these signaling cascades could potentially contribute to breast tissue proliferation.

It is important to note that despite its strong androgenic properties which should theoretically counteract gynecomastia, the potent progestogenic activity of this compound introduces a complex interplay of hormonal signals at the breast tissue level that can lead to this side effect.

Logical relationship of this compound's activities leading to gynecomastia.

Conclusion

This compound (MENT) is a unique synthetic steroid with potent agonist activity at both the androgen and progesterone receptors. Its high anabolic and androgenic potency makes it a promising candidate for various therapeutic applications. However, its significant progestogenic activity is a critical aspect of its pharmacological profile that must be carefully considered. This activity contributes to its contraceptive efficacy but also presents a potential risk for side effects such as gynecomastia due to a complex interplay of hormonal signaling pathways. Further research is warranted to fully elucidate the quantitative binding kinetics of this compound to both the progesterone and androgen receptors and to further detail the molecular mechanisms by which its progestogenic activity influences the development of gynecomastia in the presence of strong androgenic effects. A thorough understanding of these interactions is essential for the safe and effective development of this compound-based therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 7 alpha-methyl-nortestosterone (MENT): the optimal androgen for male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogenic and progestational activity of 7alpha-methyl-19-nortestosterone, a synthetic androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of 7α-methyl-19-nortestosterone effectiveness alone or combined with progestins on androgen receptor mediated-transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Analysis of Trestolone: A Technical Guide to its Anabolic and Androgenic Ratio

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy.[1][2] A key characteristic that defines its therapeutic potential is its anabolic to androgenic ratio, which indicates its capacity to promote muscle growth (anabolic activity) relative to its effects on male sexual characteristics (androgenic activity). In-vitro studies are fundamental in determining this ratio by assessing the compound's interaction with the androgen receptor (AR) and its subsequent ability to activate gene transcription. This technical guide provides a comprehensive overview of the in-vitro studies on this compound's anabolic to androgenic ratio, detailing experimental protocols and presenting key quantitative data. While a precise anabolic-to-androgenic ratio of 2300:650 is often cited in non-academic literature, this guide focuses on the available data from primary scientific research.[3][4]

Core Concepts: Anabolic and Androgenic Action

The biological effects of androgens are mediated by the androgen receptor (AR), a ligand-activated transcription factor. Upon binding to an androgen, the AR undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes.

-

Anabolic effects primarily refer to the promotion of protein synthesis and muscle growth.

-

Androgenic effects encompass the development and maintenance of male primary and secondary sexual characteristics.

The ideal synthetic androgen would exhibit high anabolic potency with minimal androgenic side effects. This compound was designed to approach this ideal by resisting 5α-reduction, a metabolic process that potentiates the androgenic effects of testosterone in certain tissues like the prostate.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies on this compound, comparing its activity to other androgens. The primary source for much of this data is the seminal 1999 study by Kumar et al. in The Journal of Steroid Biochemistry and Molecular Biology.

Table 1: Relative Binding Affinity (RBA) to the Androgen Receptor (AR)

| Compound | Relative Binding Affinity (%) (Testosterone = 100) |

| This compound (MENT) | ~400 |

| Dihydrotestosterone (DHT) | ~200 |

| Testosterone | 100 |

| 19-Nortestosterone (Nandrolone) | ~150 |

Data is estimated based on qualitative descriptions in abstracts stating MENT has a 3-4 times higher affinity than testosterone.

Table 2: In Vitro Anabolic Potency (Reporter Gene Assay)

| Compound | Relative Potency (Testosterone = 1) |

| This compound (MENT) | ~10 |

| Dihydrotestosterone (DHT) | ~2-3 |

| Testosterone | 1 |

| 19-Nortestosterone (Nandrolone) | ~1.5 |

Data is based on in-vivo bioassays and in-vitro transactivation assays as described in literature. The Kumar et al. (1999) study found MENT to be the most potent androgen in a CAT reporter gene assay, followed by DHT, 19-NT, and Testosterone.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the affinity of a compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptors)

-

[³H]-R1881 (methyltrienolone) as the radioligand

-

This compound and other competitor androgens (e.g., Dihydrotestosterone, Testosterone)

-

Scintillation counter and vials

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

Protocol:

-

Cytosol Preparation: Prepare cytosol from the ventral prostates of castrated male rats. Homogenize the tissue in assay buffer and centrifuge at high speed to obtain the cytosolic fraction containing the androgen receptors.

-

Competitive Binding: In a series of tubes, incubate a fixed concentration of [³H]-R1881 with increasing concentrations of unlabeled this compound or other competitor androgens.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-R1881 from the free radioligand. This can be achieved using methods like dextran-coated charcoal or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is then calculated relative to a standard androgen like testosterone.

Reporter Gene Assay for Anabolic Activity

This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Objective: To quantify the anabolic potency of this compound by measuring AR-mediated gene transactivation.

Materials:

-

CV-1 cells (monkey kidney fibroblast cell line, low endogenous steroid receptor expression)

-

Rat androgen receptor (AR) expression plasmid

-

Reporter plasmid containing an androgen-inducible promoter (e.g., MMTV-LTR) linked to a reporter gene (e.g., Chloramphenicol Acetyltransferase - CAT, or Luciferase)

-

This compound and other androgens for testing

-

Transfection reagent

-

Cell culture medium and reagents

-

Assay-specific detection reagents (e.g., [¹⁴C]-chloramphenicol for CAT assay, or luciferin for luciferase assay)

Protocol:

-

Cell Culture and Transfection: Culture CV-1 cells in appropriate medium. Co-transfect the cells with the AR expression plasmid and the reporter plasmid using a suitable transfection reagent.

-

Hormone Treatment: After transfection, treat the cells with various concentrations of this compound or other androgens. Include a vehicle control (e.g., ethanol or DMSO).

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Assay: Lyse the cells and perform the reporter gene assay.

-

CAT Assay: Incubate the cell lysate with [¹⁴C]-chloramphenicol and acetyl-CoA. Separate the acetylated and unacetylated forms of chloramphenicol by thin-layer chromatography and quantify the radioactivity.

-

Luciferase Assay: Add a luciferin-containing substrate to the cell lysate and measure the luminescence using a luminometer.

-

-

Data Analysis: Plot the reporter gene activity against the logarithm of the androgen concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response). The relative potency of this compound is calculated by comparing its EC50 value to that of a reference androgen like testosterone.

Signaling Pathways and Experimental Workflows

Caption: Androgen Receptor Signaling Pathway for this compound.

Caption: Workflow for a Reporter Gene Assay.

Caption: Workflow for a Competitive Binding Assay.

Conclusion

In-vitro studies are indispensable for characterizing the anabolic and androgenic properties of synthetic steroids like this compound. The data from androgen receptor binding assays and reporter gene assays consistently demonstrate that this compound is a highly potent anabolic agent with a strong binding affinity for the androgen receptor. Its resistance to 5α-reduction further contributes to a favorable anabolic-to-androgenic ratio in vitro. The detailed protocols provided in this guide offer a framework for the reproducible in-vitro assessment of this compound and other novel androgens, which is crucial for their continued development and evaluation for therapeutic applications. Further research to definitively link the in-vitro data to the widely cited 2300:650 ratio is warranted to provide a complete picture of this compound's activity profile.

References

An In-depth Technical Guide to the Stability and Solubility of Trestolone Acetate and Trestolone Enanthate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone (7α-methyl-19-nortestosterone, MENT) is a potent synthetic androgen and progestin that has garnered significant interest for its potential applications in male contraception and androgen replacement therapy. Its efficacy and pharmacokinetic profile are critically dependent on the ester form administered. This technical guide provides a detailed comparative analysis of two common esters, this compound acetate (MENT Ac) and this compound enanthate (MENT EN), focusing on their core physicochemical properties: stability and solubility. This document synthesizes available data, outlines relevant experimental protocols, and presents logical and biological pathways to inform research and development.

Introduction

This compound is a derivative of nandrolone (19-nortestosterone) and is notable for its high anabolic and androgenic potency.[1] Unlike testosterone, it is not a substrate for 5α-reductase, which may alter its profile regarding androgenic side effects.[2] Both this compound acetate and enanthate are prodrugs that, once administered, undergo hydrolysis to release the active parent compound, this compound.[3] The choice between the acetate and enanthate ester is primarily dictated by the desired pharmacokinetic profile, specifically the rate of release and duration of action, which are intrinsically linked to their stability and solubility. This compound acetate is recognized as a short-acting ester, while the longer-chain enanthate ester provides a more sustained release.[4]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of each ester is essential for formulation development and experimental design. The key properties are summarized below.

| Property | This compound Acetate | This compound Enanthate |

| Synonyms | MENT acetate, U-15614, NSC 69948[5] | MENT enanthate |

| CAS Number | 6157-87-5 | 81005-56-3 |

| Molecular Formula | C₂₁H₃₀O₃ | C₂₆H₄₀O₃ |

| Molecular Weight | 330.47 g/mol | 400.60 g/mol |

| Appearance | White to yellowish crystalline powder | White to off-white crystalline powder |

| Melting Point | 111-114 °C | ~85-90 °C |

| logP (XLogP3) | 4.305 | Not explicitly found (predicted to be higher than acetate) |

| Water Solubility | 0.00582 mg/mL (predicted) | Not explicitly found (predicted to be lower than acetate) |

Solubility Profile

Solubility is a critical parameter that influences the choice of solvent systems for analytical standards, in vitro assays, and formulation vehicles for in vivo administration.

Quantitative Solubility Data

Quantitative data for this compound acetate is more readily available in common laboratory solvents. This compound enanthate's higher lipophilicity, conferred by the long enanthate ester chain, makes it highly soluble in oils, which are typical vehicles for long-acting intramuscular injections.

| Solvent | This compound Acetate Solubility | This compound Enanthate Solubility |

| Water | 0.00582 mg/mL (Predicted) | Not Available (Expected to be very low) |

| Acetonitrile | Soluble (100 µg/mL solution commercially available) | Not Available |

| Oils (e.g., MCT, Grapeseed) | Not Available | Readily oil-soluble |

Experimental Protocol: Equilibrium Solubility Determination

A generalized protocol for determining the equilibrium solubility of steroid esters in a given solvent involves the shake-flask method.

Caption: Workflow for determining the equilibrium solubility of a steroid ester.

Stability Profile

The stability of this compound esters encompasses both their chemical integrity under storage and their pharmacokinetic behavior as prodrugs in vivo. Esterification is a key strategy to modify the metabolic stability and pharmacokinetic properties of steroids.

Chemical and Pharmacokinetic Stability

-

This compound Acetate : As a short-chain ester, it is hydrolyzed relatively quickly in vivo to release the active this compound. This results in a faster onset and shorter duration of action. Studies in monkeys have shown that this compound acetate is rapidly converted to this compound in circulation.

-

This compound Enanthate : The longer enanthate chain is more lipophilic and sterically hindered, leading to a slower rate of enzymatic hydrolysis. This translates to a longer biological half-life (estimated at 10-14 days) and a sustained-release profile, allowing for less frequent administration.

| Parameter | This compound Acetate | This compound Enanthate |

| Prodrug Hydrolysis Rate | Rapid | Slow |

| Biological Half-Life | Short | Long (approx. 10-14 days) |

| Recommended Storage | Cool & Dry Place | Cool & Dry Place, away from light |

| Long-Term Storage | -20°C (for solid) | -20°C (for solid) |

| Expiry (Example) | Not specified | A specific batch noted an expiry of 3 years from manufacture |

Experimental Protocol: Stability-Indicating HPLC Method

To properly assess stability, a validated stability-indicating analytical method is required. Such a method must be able to resolve the intact drug from any potential degradation products, impurities, and excipients.

Caption: Workflow for a stability study using a validated HPLC method.

Mechanism of Action & Signaling Pathway

Both esters act as prodrugs for this compound. The active this compound molecule exerts its biological effects primarily through two mechanisms:

-

Androgen Receptor (AR) Agonism : this compound binds to and activates the androgen receptor, a ligand-activated nuclear transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes responsible for anabolic and androgenic effects.

-

Antigonadotropic Effects : this compound is a potent inhibitor of gonadotropin release from the pituitary gland. It suppresses the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This suppression leads to a sharp decline in endogenous testosterone production and impairs spermatogenesis, which is the basis for its investigation as a male contraceptive.

Caption: this compound's mechanism of action from prodrug hydrolysis to systemic effects.

Conclusion

This compound acetate and this compound enanthate, while both delivering the same active androgen, possess distinct stability and solubility profiles that dictate their formulation and application. This compound acetate is characterized by its higher solubility in some common organic solvents and its rapid in vivo hydrolysis, making it suitable for applications requiring a fast onset and short duration of action. Conversely, this compound enanthate's high lipophilicity and slower hydrolysis rate result in a sustained-release profile, ideal for long-acting injectable formulations. A thorough understanding and empirical determination of these properties using validated, stability-indicating methods are paramount for the successful development of this compound-based therapeutics and research agents.

References

The Rise and Stall of a Male Contraceptive Hopeful: A Technical History of Trestolone

A deep dive into the development of 7α-methyl-19-nortestosterone (MENT), a potent synthetic androgen that once held significant promise as a hormonal contraceptive for men, reveals a complex interplay of endocrinology, pharmacology, and clinical research. This guide provides a technical overview of Trestolone's history, mechanism of action, and the key experimental findings that have defined its trajectory.

First described in 1963, this compound, also known as MENT, is a synthetic anabolic-androgenic steroid and a derivative of nandrolone.[1] Its development for male contraception and androgen replacement therapy was primarily advanced by the Population Council, a non-profit organization, starting in the early 1990s.[1] The core principle behind its contraceptive application lies in its potent ability to suppress the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for sperm production (spermatogenesis).[1][2]

Mechanism of Action: Disrupting the Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its contraceptive effect by interrupting the normal signaling of the hypothalamic-pituitary-gonadal (HPG) axis. It acts as a powerful inhibitor of LH and FSH release from the pituitary gland.[1] This suppression of gonadotropins leads to a significant reduction in intratesticular testosterone production, a hormone essential for spermatogenesis. By creating an endocrine environment with low levels of both FSH and intratesticular testosterone, this compound effectively halts sperm production, leading to oligozoospermia (low sperm count) or azoospermia (no sperm).

dot

References

Trestolone's Effect on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgen with significant potential for use in male contraception and androgen replacement therapy.[1][2][3] Its primary mechanism of action in a contraceptive capacity is the robust suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—through a negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] This suppression leads to a significant reduction in endogenous testosterone production and spermatogenesis. This technical guide provides an in-depth analysis of the effects of this compound on LH and FSH, summarizing key quantitative data from clinical studies, detailing experimental protocols, and visualizing the underlying physiological pathways.

Introduction

This compound is a derivative of nandrolone and is not a substrate for 5α-reductase, which may offer a more favorable safety profile concerning androgenic side effects in tissues like the prostate. Its potent antigonadotropic properties make it a subject of extensive research. Understanding the precise dose-dependent relationship between this compound administration and the subsequent suppression of LH and FSH is critical for its clinical development. This guide synthesizes the available data to provide a clear and concise overview for researchers and drug development professionals.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound exerts its influence by interrupting the normal signaling of the HPG axis. In the male reproductive system, the hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete LH and FSH. LH acts on the Leydig cells in the testes to produce testosterone, while FSH is crucial for spermatogenesis. Testosterone, in turn, exerts negative feedback on both the hypothalamus and the pituitary to downregulate GnRH, LH, and FSH secretion, thus maintaining hormonal homeostasis.

This compound, acting as a potent androgen, mimics and enhances this negative feedback effect. By binding to androgen receptors in the hypothalamus and pituitary, it signals a state of androgen sufficiency, leading to a profound and dose-dependent suppression of GnRH, and consequently, LH and FSH release.

References

7α-Methyl-19-Nortestosterone (MENT): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7α-methyl-19-nortestosterone, commonly known as MENT or trestolone, is a potent synthetic androgenic-anabolic steroid (AAS) derived from nandrolone (19-nortestosterone).[1] Developed for potential applications in male hormonal contraception and androgen replacement therapy, MENT exhibits a unique pharmacological profile that distinguishes it from other androgens.[1] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of MENT, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Molecular Structure and Physicochemical Properties

MENT is structurally characterized by the addition of a methyl group at the 7α position of the nandrolone backbone.[2] This modification significantly influences its biological activity and metabolic fate.

| Property | Value | Source(s) |

| Chemical Name | 7α-methyl-19-nortestosterone | [2] |

| Synonyms | This compound, MENT, 7α-methylnandrolone | [2] |

| IUPAC Name | (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3(2H)-one | N/A |

| Molecular Formula | C₁₉H₂₈O₂ | |

| Molecular Weight | 288.43 g/mol | |

| Melting Point | 138-141 °C | |

| Solubility | Soluble in ethanol and DMSO. Specific quantitative solubility data in a range of solvents is not readily available in the reviewed literature. | N/A |

Pharmacological Properties

MENT's pharmacological profile is defined by its potent androgenic and anabolic effects, mediated through its interaction with the androgen receptor (AR), as well as its significant progestational activity. A key feature of MENT is its resistance to 5α-reduction, the process that converts testosterone to the more potent androgen dihydrotestosterone (DHT). However, MENT can be aromatized to the estrogenic metabolite 7α-methyl-estradiol.

Receptor Binding Affinity

MENT exhibits a high binding affinity for the androgen receptor and a notable affinity for the progesterone receptor (PR).

| Receptor | Binding Affinity (Relative to standard) | Source(s) |

| Androgen Receptor (AR) | High affinity, reported to be more potent than testosterone and DHT in transactivation assays. | N/A |

| Progesterone Receptor (PR) | Binding affinity is comparable to that of progesterone. | N/A |

Note: Specific Kᵢ or IC₅₀ values from multiple, directly comparable studies are not consistently available in the public domain, preventing a more detailed quantitative comparison in this table.

Anabolic and Androgenic Activity

MENT is recognized as a highly potent anabolic and androgenic agent, with studies suggesting its anabolic effects are significantly greater than those of testosterone. The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activities of androgens.

| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Ventral Prostate/Seminal Vesicles) | Anabolic/Androgenic Ratio | Source(s) |

| 7α-Methyl-19-Nortestosterone (MENT) | Reported to be approximately 10 times more potent than testosterone in anabolic bioassays. | Potent androgenic activity, but relatively lower potency on the prostate compared to its anabolic effects due to lack of 5α-reduction. | Favorable, though specific numerical ratios from standardized Hershberger assays are not consistently reported across literature. | N/A |

| Testosterone | Reference standard | Reference standard | ~1 | N/A |

Metabolism

The metabolism of MENT is characterized by two key pathways:

-

Aromatization: MENT can be converted by the enzyme aromatase to 7α-methyl-estradiol, an active estrogen.

-

Resistance to 5α-Reduction: The 7α-methyl group sterically hinders the action of the 5α-reductase enzyme, preventing the conversion of MENT to a more potent androgen in tissues like the prostate.

Signaling Pathways

The biological effects of MENT are primarily mediated through the activation of the androgen and progesterone receptors, which are ligand-activated transcription factors.

Androgen Receptor Signaling Pathway

Upon binding MENT, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the MENT-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. In skeletal muscle, AR activation is known to involve the IGF-1/IGF-1R-PI3K/Akt-mTOR pathway, which is crucial for muscle hypertrophy.

Progesterone Receptor Signaling Pathway

Similar to its action on the AR, MENT binds to the progesterone receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) in the promoter regions of target genes. This activation can influence a variety of physiological processes, particularly in reproductive tissues.

Experimental Protocols

Synthesis of 7α-Methyl-19-Nortestosterone

A common synthetic route to MENT involves the 1,6-conjugate addition of a methyl group to a 19-nortestosterone derivative. A general workflow is outlined below.

A detailed experimental protocol would involve the careful control of reaction conditions, including temperature, solvent, and stoichiometry of reagents, followed by purification steps such as chromatography to isolate the desired 7α-methyl isomer.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of MENT to the androgen receptor.

The protocol involves incubating a fixed concentration of a radiolabeled androgen with the androgen receptor in the presence of varying concentrations of MENT. The ability of MENT to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC₅₀) is used to determine the binding affinity (Kᵢ).

Hershberger Assay

This in vivo assay evaluates the anabolic and androgenic activity of MENT in castrated male rats.

The assay involves administering MENT to castrated rats and then measuring the weight changes in specific androgen-sensitive tissues, such as the levator ani muscle (anabolic) and the ventral prostate and seminal vesicles (androgenic). These weight changes are compared to those in control animals to determine the anabolic and androgenic potency.

Conclusion

7α-methyl-19-nortestosterone (MENT) is a potent synthetic steroid with a distinct pharmacological profile characterized by high anabolic and androgenic activity, significant progestational effects, and a unique metabolic pathway that avoids 5α-reduction. These properties have made it a compound of interest for male contraception and androgen replacement therapy. Understanding its molecular structure, receptor interactions, and downstream signaling pathways is crucial for its potential therapeutic development and for researchers investigating the structure-activity relationships of anabolic-androgenic steroids. This technical guide provides a foundational overview to support further research and development in this area.

References

Trestolone Metabolism: A Technical Guide to Identification of its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic androgenic-anabolic steroid (AAS) that has been investigated for its potential use in male hormonal contraception and androgen replacement therapy.[1] As a derivative of nandrolone (19-nortestosterone), this compound exhibits strong binding affinity for the androgen receptor (AR) and the progesterone receptor (PR).[1] A comprehensive understanding of its metabolism is critical for the development of analytical methods for its detection, for assessing its physiological effects, and for ensuring safety in potential therapeutic applications. This technical guide provides an in-depth overview of the current knowledge on this compound metabolism, focusing on the identification of its primary metabolites and the experimental protocols used for their characterization.

Core Concepts in this compound Metabolism

This compound undergoes several metabolic transformations, primarily involving enzymatic reactions in the liver. The key metabolic pathways identified to date include oxidation, reduction, and aromatization. Unlike testosterone, this compound is not a substrate for the 5α-reductase enzyme, which means it is not converted to a more androgenic dihydro-metabolite in tissues such as the skin, hair follicles, and prostate.[1] This characteristic contributes to its favorable ratio of anabolic to androgenic activity.

A significant metabolic pathway for this compound is its conversion to an estrogenic metabolite. This compound is a substrate for the aromatase enzyme, leading to the formation of 7α-methylestradiol.[2][3] This metabolite is responsible for the estrogenic effects observed with this compound administration.

Primary Metabolites of this compound

In Vitro Identified Metabolites

Studies utilizing rat liver microsomes have been instrumental in elucidating the initial metabolic fate of this compound. These in vitro experiments have identified several key metabolites resulting from oxidative and reductive processes.

| Metabolite Name | Chemical Formula | Metabolic Reaction |

| 7α-methyl-estr-4-ene-3,17-dione | C19H26O2 | Oxidation of the 17β-hydroxyl group |

| 7α-methyl-5β-estrane-3,17β-diol | C19H32O2 | Reduction of the A-ring (5β-reduction) and 3-keto group |

| 7α-methyl-3-oxo-estr-4-ene-16,17β-diol | C19H28O3 | Hydroxylation at the 16th position |

Human Urinary Metabolites

The identification of this compound metabolites in human urine is of particular interest for anti-doping control and for monitoring in clinical settings. To date, the available literature indicates that at least three urinary metabolites of this compound have been detected in the context of sports drug testing. However, the specific chemical structures of these metabolites have not been fully disclosed in publicly available scientific literature.

It is important to note that a research project funded by the World Anti-Doping Agency (WADA) is currently underway to re-investigate the human metabolism of this compound using advanced analytical techniques, such as hydrogen isotope ratio mass spectrometry. This project aims to provide a more comprehensive characterization of its metabolites to enhance detection methods.

Aromatization Product

As previously mentioned, a key metabolite of this compound is 7α-methylestradiol, formed through the action of the aromatase enzyme.

| Metabolite Name | Chemical Formula | Metabolic Reaction |

| 7α-methylestradiol | C19H26O2 | Aromatization of the A-ring |

Quantitative Analysis of this compound Metabolites

Currently, there is a lack of publicly available, detailed quantitative data on the excretion profiles of this compound metabolites in humans. While studies have established detection windows for certain metabolites in urine, specific percentages of the administered dose that are converted to each metabolite have not been extensively reported. The ongoing WADA-funded research may provide more insight into the quantitative aspects of this compound metabolism.

Experimental Protocols

The identification and quantification of this compound and its metabolites rely on a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of this compound in vitro.

Objective: To determine the metabolic fate of this compound when incubated with human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound stock solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the remaining parent compound and the formed metabolites.

In Vitro Metabolism Experimental Workflow.

In Vivo Urinary Metabolite Analysis

This protocol outlines the general steps for the analysis of this compound metabolites from human urine samples.

Objective: To identify and quantify this compound metabolites in human urine following administration.

Materials:

-

Urine sample

-

Internal standard (e.g., a deuterated analog of this compound)

-

β-glucuronidase/sulfatase enzyme preparation (e.g., from Helix pomatia)

-

Phosphate or acetate buffer

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Organic solvents for extraction and elution (e.g., methanol, diethyl ether)

-

Derivatizing agent (for GC-MS analysis, e.g., MSTFA/TMCS)

-

GC-MS or LC-MS/MS system

Procedure:

-

Sample Preparation: Spike the urine sample with an internal standard. Adjust the pH with a suitable buffer.

-

Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to the urine sample to deconjugate glucuronide and sulfate metabolites. Incubate at an optimal temperature (e.g., 50-60°C) for a sufficient time (e.g., 1-3 hours).

-

Extraction and Clean-up: Perform Solid-Phase Extraction (SPE) to isolate the steroids from the urine matrix. Condition the SPE cartridge, load the hydrolyzed urine, wash away interferences, and elute the analytes with an appropriate organic solvent.

-

Derivatization (for GC-MS): Evaporate the eluate to dryness and add a derivatizing agent to create volatile derivatives of the steroids.

-

Instrumental Analysis: Inject the prepared sample into a GC-MS or LC-MS/MS system for separation, detection, and identification of the metabolites based on their retention times and mass spectra.

Urinary Metabolite Analysis Workflow.

Signaling Pathways

The primary mechanism of action of this compound is through its interaction with the androgen and progesterone receptors. Its anabolic and androgenic effects are mediated by the activation of the androgen receptor, leading to the regulation of gene expression in target tissues. The progestogenic activity of this compound contributes to its contraceptive effects by suppressing gonadotropin release.

The primary metabolite, 7α-methylestradiol, exerts its effects by activating estrogen receptors (ERα and ERβ). At present, there is no substantial evidence in the scientific literature to suggest that this compound or its primary metabolites significantly modulate other signaling pathways beyond these classical steroid hormone receptors.

This compound and its Primary Metabolite Receptor Activation.

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites. While in vitro studies have provided valuable insights into its biotransformation, a complete picture of its human metabolism, particularly the definitive structures of all major urinary metabolites and their quantitative excretion profiles, is still emerging. The ongoing research in this area is crucial for advancing the analytical detection of this compound and for fully understanding its physiological and pharmacological effects. The experimental protocols outlined in this guide provide a solid foundation for researchers involved in the study of this compound and other synthetic steroids.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trestolone

Introduction

Trestolone, also known as 7α-methyl-19-nortestosterone (MENT), is a potent synthetic anabolic-androgenic steroid (AAS) that has garnered significant interest for its potential applications in male contraception and hormone replacement therapy.[1][2][3] Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical principles for steroid analysis and provides a robust framework for researchers and scientists.[4][5]

Principle

This method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Quantification is performed by detecting the UV absorbance of this compound at its maximum wavelength (λmax), which is approximately 242 nm, and comparing the peak area to that of a known concentration of a reference standard.

Data Presentation

The following tables summarize the key parameters of the HPLC method and provide an example of a calibration curve data set for the quantification of this compound.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 242 nm |

| Run Time | 10 minutes |

Table 2: Example Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 50.2 |

| 5 | 251.5 |

| 10 | 503.1 |

| 25 | 1258.9 |

| 50 | 2519.3 |

| 100 | 5040.7 |

| Correlation Coefficient (r²) | 0.9998 |

Experimental Protocols

Reagents and Materials

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Dissolve the standard in methanol and make up to the mark with the same solvent.

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

-

Perform serial dilutions of the Stock Standard Solution with the mobile phase (Acetonitrile:Water, 60:40) to prepare a series of calibration standards.

-

A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Preparation of Sample Solutions

For Bulk Drug Substance:

-

Accurately weigh approximately 10 mg of the this compound bulk drug substance.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.

-

Further dilute an aliquot with the mobile phase to obtain a final concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

For Pharmaceutical Formulations (e.g., oil-based injectables):

-

Accurately transfer a known volume or weight of the formulation equivalent to approximately 10 mg of this compound into a suitable container.

-

Perform a liquid-liquid extraction with a suitable solvent such as hexane to remove the oil base, followed by extraction of this compound into methanol or acetonitrile.

-

Evaporate the extraction solvent and reconstitute the residue in a known volume of methanol.

-

Dilute an aliquot with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC System Setup and Analysis

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the prepared standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve using the regression equation.

Mandatory Visualization

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the quantification of this compound. The method is suitable for the analysis of bulk drug substances and can be adapted for various pharmaceutical formulations. It is recommended to perform a full method validation according to ICH guidelines to ensure its suitability for the intended application. This would include assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

References

- 1. researchgate.net [researchgate.net]